molecular formula C15H9Cl2N3O2 B2776090 2-chloro-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 865249-26-9

2-chloro-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2776090
CAS RN: 865249-26-9
M. Wt: 334.16
InChI Key: KOZQWVZTBPMSJD-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there is no direct information available on the synthesis of “2-chloro-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)benzamide”, there are related compounds that have been synthesized. For instance, a novel thiourea derivative 2-chloro-N-((5-chloropyridine-2-yl)carbamothioyl)benzamide ligand (HL) and its transition metal complexes (ML2; M: Co2+, Ni2+ and Cu2+) were synthesized and characterized by elemental analysis, FTIR and 1H-NMR techniques . Another related compound, 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, has been synthesized and confirmed by physicochemical (Rf, melting point) and spectral means (IR, 1HNMR, 13CNMR) .

Scientific Research Applications

Anticancer Research:

2-chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide exhibits potential as an anticancer agent. Researchers have investigated its effects on cancer cell lines, particularly its ability to inhibit cell proliferation and induce apoptosis. The compound’s mechanism of action involves interfering with key cellular pathways, making it a promising candidate for further study in cancer therapy .

Insecticide Development:

As a derivative of benzamide, this compound has attracted attention in the field of insecticide research. Scientists explore its efficacy against insect pests, including its impact on their growth, development, and reproductive processes. Understanding its mode of action could lead to the development of novel insecticides with improved selectivity and reduced environmental impact .

Anti-Inflammatory Properties:

Preliminary studies suggest that 2-chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide possesses anti-inflammatory properties. Researchers investigate its effects on inflammatory pathways, cytokine production, and immune responses. These findings may contribute to the development of anti-inflammatory drugs .

Neuroprotective Potential:

The compound’s structure hints at possible neuroprotective effects. Researchers explore its ability to mitigate oxidative stress, modulate neurotransmitter systems, and enhance neuronal survival. Investigations into its impact on neurodegenerative diseases, such as Alzheimer’s or Parkinson’s, are ongoing .

Antibacterial Activity:

2-chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide has shown promise as an antibacterial agent. Studies evaluate its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Researchers investigate its mode of action and potential applications in treating bacterial infections .

Crystallography and Structural Studies:

The crystal structures of related compounds provide valuable insights into their three-dimensional arrangements. Researchers analyze the crystal structure of 2-chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide to understand its intermolecular interactions, packing motifs, and potential binding sites. Such studies aid in drug design and optimization .

properties

IUPAC Name

2-chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2N3O2/c16-11-7-3-1-5-9(11)13(21)18-15-20-19-14(22-15)10-6-2-4-8-12(10)17/h1-8H,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZQWVZTBPMSJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide

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